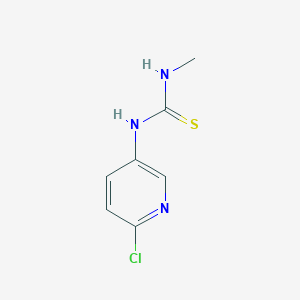

1-(6-Chloropyridin-3-yl)-3-methylthiourea

Descripción general

Descripción

1-(6-Chloropyridin-3-yl)-3-methylthiourea (CMUT) is a unique chemical compound found in nature. It has a wide range of applications in scientific research and is used in numerous laboratory experiments. CMUT is a derivative of the pyridinium group and is an important intermediate for the synthesis of other compounds. CMUT is a colorless solid with a melting point of 115-116 °C. Its chemical structure consists of a chloropyridine ring and a methylthiourea group.

Aplicaciones Científicas De Investigación

Structural and Spectral Analysis

Research has delved into the structural, spectral, and thermal properties of various thiourea derivatives, closely related to 1-(6-Chloropyridin-3-yl)-3-methylthiourea. These studies highlight the influence of molecular structure on the intramolecular and intermolecular hydrogen bonding, as well as the planarity of the molecules. The positioning of the methyl substituent on the pyridine ring significantly impacts these properties, and 1H NMR studies further demonstrate the resonance behaviors of these compounds in solution (Kelman, Szczepura, Goldberg, Kaminsky, Hermetet, Ackerman, Swearingen, West, 2002).

Biological Activities

A study on N aryl N' (6 chloropyridine 3 yl)methylthioureas, which share a structural resemblance to this compound, revealed that these compounds exhibit plant growth activating effects on crops like cucumber and rice. Additionally, these compounds demonstrated insecticidal activities on Musca domestica, suggesting their potential application in agricultural contexts (Yan‐Song Zheng, 2001).

Molecular Interaction and Computational Studies

Insights into the molecular interaction and computational aspects of related compounds, like pyrazole derivatives of 1-(6-chloro-pyridin-2-yl), were explored through methods like X-ray diffraction and density-functional-theory (DFT) calculations. These studies provide a deeper understanding of the molecular structures and the thermodynamic properties of such compounds, which can be critical for their application in various scientific domains (Shen, Huang, Diao, Lei, 2012).

Chemical Synthesis and Applications

The synthesis processes involving alpha-nitro ketone intermediates as electrophiles and nucleophiles provide valuable insights into the chemical properties and potential applications of the resulting compounds in areas like receptor probing in biological systems (Zhang, Tomizawa, Casida, 2004).

Propiedades

IUPAC Name |

1-(6-chloropyridin-3-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c1-9-7(12)11-5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURLSHWEBJKVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)

![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)